3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride
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Overview
Description
3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride is a chemical compound with the molecular formula C5H10N2O2S. It is a member of the oxazolidinone class, which is known for its diverse applications in pharmaceuticals and other industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-2-oxazolidinone with methylthiomethyl chloride in the presence of a base . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different products.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxazolidinone derivatives
Substitution: N-substituted oxazolidinones
Scientific Research Applications
3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-morpholinomethyl-2-oxazolidinone: A related compound with similar structural features but different substituents.
Linezolid: An oxazolidinone antibiotic with a well-known mechanism of action.
Uniqueness
3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H11ClN2O2S |
---|---|
Molecular Weight |
198.67 g/mol |
IUPAC Name |
3-amino-5-(methylsulfanylmethyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O2S.ClH/c1-10-3-4-2-7(6)5(8)9-4;/h4H,2-3,6H2,1H3;1H |
InChI Key |
CHWPAEUIAMQIJF-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1CN(C(=O)O1)N.Cl |
Origin of Product |
United States |
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